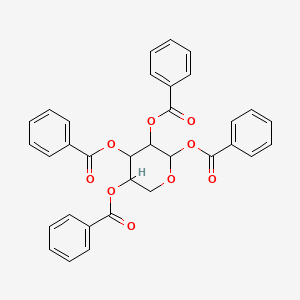

alpha-d-Arabinose tetrabenzoate

CAS No.: 22435-09-2

Cat. No.: VC16048631

Molecular Formula: C33H26O9

Molecular Weight: 566.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22435-09-2 |

|---|---|

| Molecular Formula | C33H26O9 |

| Molecular Weight | 566.6 g/mol |

| IUPAC Name | (4,5,6-tribenzoyloxyoxan-3-yl) benzoate |

| Standard InChI | InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |

| Standard InChI Key | YHLULIUXPPJCPL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Introduction

Chemical Structure and Stereochemical Features

Molecular Configuration

Alpha-D-arabinose tetrabenzoate derives from α-D-arabinose, a pentose sugar with five carbon atoms arranged in a pyranose ring. Esterification at all four available hydroxyl groups (positions 1, 2, 3, and 4) with benzoic acid yields a fully protected sugar derivative. The stereochemistry of the arabinose moiety is critical, as the α-anomeric configuration (with the hydroxyl group at C1 oriented axially) influences both reactivity and biological interactions.

Key Structural Attributes:

-

Ring conformation: The pyranose ring adopts a chair conformation, stabilizing the molecule through minimized steric strain.

-

Benzoate substituents: The bulky benzoyl groups enhance lipophilicity, reducing aqueous solubility but improving stability in organic solvents.

-

Stereoelectronic effects: Electron-withdrawing benzoate esters alter the electron density of the sugar ring, modulating susceptibility to nucleophilic attack or hydrolysis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of α-D-arabinose tetrabenzoate typically involves esterification under anhydrous conditions. A standard protocol involves:

-

Reagents: α-D-arabinose, benzoyl chloride, pyridine (as a base and catalyst), and an inert solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve α-D-arabinose in pyridine.

-

Add benzoyl chloride dropwise at 0°C to control exothermicity.

-

Stir at room temperature for 12–24 hours.

-

Quench with ice water, extract with dichloromethane, and purify via recrystallization.

-

Reaction Mechanism:

The base (pyridine) deprotonates the hydroxyl groups, enabling nucleophilic attack on the electrophilic carbonyl carbon of benzoyl chloride. Sequential esterification proceeds from the most reactive hydroxyl (C1) to the least (C4), driven by steric and electronic factors.

Industrial Scalability

While laboratory methods are well-established, industrial production optimizes yield and cost-effectiveness:

-

Continuous flow reactors: Enhance heat transfer and reduce reaction times.

-

Catalyst recycling: Pyridine recovery systems minimize waste.

-

Purity control: Chromatography or fractional crystallization ensures ≥98% purity for research-grade material.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in chloroform, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF); sparingly soluble in methanol and insoluble in water.

-

Thermal stability: Decomposes at 210–215°C without melting, attributed to the stability of the benzoyl esters.

-

Hydrolytic sensitivity: Susceptible to acidic or basic hydrolysis, releasing α-D-arabinose and benzoic acid. Enzymatic hydrolysis by esterases occurs under physiological conditions.

Spectroscopic Characterization

-

NMR (): Distinct signals for anomeric proton (δ 5.4–5.6 ppm), benzoate aromatic protons (δ 7.4–8.1 ppm), and pyranose ring protons (δ 3.8–4.3 ppm) .

-

IR: Strong carbonyl stretches ( ~1720 cm) and aromatic C–H bends (~710 cm).

Chemical Reactivity and Transformations

Hydrolysis Pathways

Hydrolysis is the most studied reaction, critical for releasing bioactive α-D-arabinose:

-

Acid-catalyzed: Proceeds via oxonium ion intermediates, with rate dependence on concentration.

-

Enzymatic: Esterases cleave esters regioselectively, often favoring less hindered positions (e.g., C1 ester first) .

Functional Group Interconversions

-

Oxidation: Treating with in acidic conditions oxidizes the sugar moiety to arabinonic acid, leaving benzoates intact.

-

Reduction: reduces esters to benzyl alcohols, yielding a tetra-alcohol derivative.

Applications in Scientific Research

Enzyme Inhibition Studies

Alpha-D-arabinose tetrabenzoate serves as a non-hydrolyzable analog of arabinose-containing polysaccharides, inhibiting glycosyl hydrolases (GHs). For example:

-

GH43 arabinanases: The benzoate groups sterically hinder substrate binding, enabling mechanistic studies of enzyme active sites .

-

Thermostability assays: Modified arabinose derivatives help probe the thermal tolerance of extremophilic enzymes .

Metabolic Pathway Analysis

Hydrolysis products (α-D-arabinose) participate in bacterial metabolism. Escherichia coli enzymes induced by L-fucose, such as L-fuculokinase, also process D-arabinose, suggesting cross-talk between pentose and deoxyhexose pathways . This interplay highlights the compound’s utility in tracing carbohydrate utilization networks.

Organic Synthesis

-

Protecting group strategy: Benzoates shield hydroxyls during multi-step syntheses, enabling selective deprotection.

-

Glycosylation reactions: The compound acts as a glycosyl donor in the presence of Lewis acids, forming S-linked oligosaccharides .

Comparative Analysis of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume